(S)-Vanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

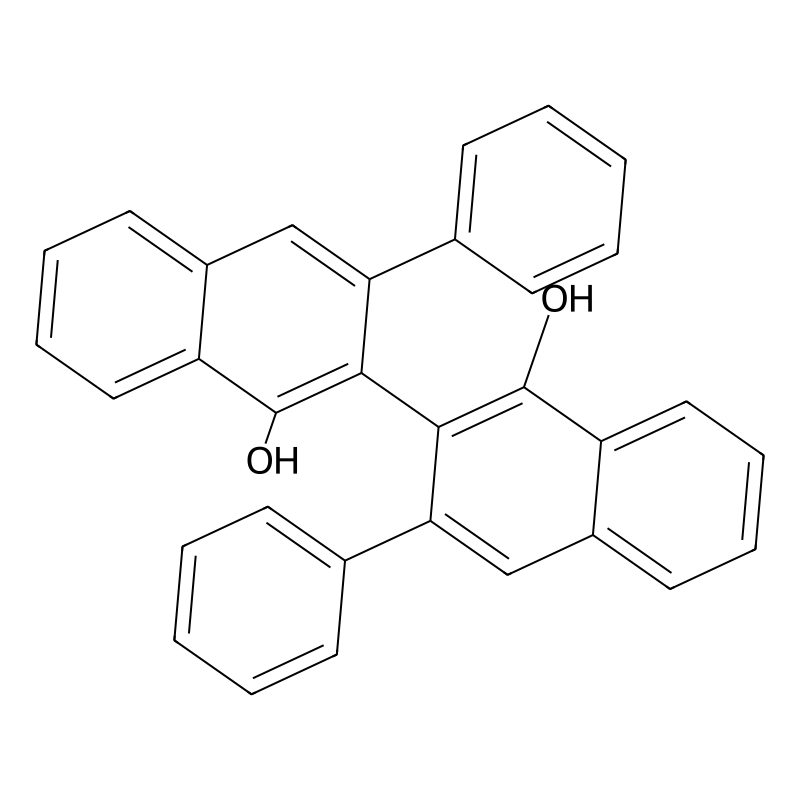

(S)-Vanol, also known as (S)-3,3'-Diphenyl-2,2'-bi(1-naphthol) or (S)-1,1'-Bi-2-naphthol, is a chiral organic compound characterized by its complex structure comprising two naphthol units linked by a biphenyl core. The "S" designation indicates its specific chiral configuration. This compound is primarily recognized for its role as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. Its high purity (typically greater than 96%) makes it particularly valuable in various chemical applications .

Asymmetric Synthesis

(S)-Vanol serves as a crucial chiral source in asymmetric synthesis. Asymmetric synthesis is a technique for producing molecules with a specific handedness, which is vital in developing pharmaceuticals and other complex molecules. (S)-Vanol's chiral backbone helps induce chirality in the target molecule during synthesis. PubChem:

- Oxidation: It can be oxidized to form quinones, which serve as important intermediates in organic synthesis. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: This compound can undergo reduction to yield dihydroxy derivatives, utilizing reducing agents such as sodium borohydride and lithium aluminum hydride.

- Substitution: In substitution reactions, reagents like alkyl halides and acyl chlorides are employed to create functionalized naphthol derivatives .

Major Products- Oxidation: Quinones

- Reduction: Dihydroxy derivatives

- Substitution: Functionalized naphthol derivatives

(S)-Vanol has been explored for its biological activities, particularly in the context of drug development. Its derivatives have shown potential therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, (S)-Vanol is used in enzyme mechanism studies and the development of chiral drugs, making it a significant compound in medicinal chemistry .

Several methods exist for synthesizing (S)-Vanol:

- Oxidative Coupling of 2-Naphthol: This method involves using a chiral catalyst and an oxidizing agent, such as copper(II) chloride, to ensure high enantiomeric purity.

- Industrial Production: In industrial settings, large-scale oxidative coupling reactions are optimized for high yields and purity. Continuous flow reactors have been explored to enhance efficiency .

(S)-Vanol finds applications across various fields:

- Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis.

- Biology: Employed in enzyme mechanism studies and the development of chiral pharmaceuticals.

- Industry: Used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

(S)-Vanol is part of a broader class of biaryl bisnaphthols known for their effectiveness in asymmetric catalysis. Here are some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-Vanol | Chiral bisnaphthol | Enantiomer of (S)-Vanol; used similarly in catalysis |

| 1,1'-Bi-2-naphthol | Chiral bisnaphthol | Different stereochemistry; used in similar applications |

| BINOL | Chiral bisnaphthol | Commonly used in asymmetric synthesis; widely studied |

| (S)-Binap | Bidentate ligand | Known for its application in palladium-catalyzed reactions |

(S)-Vanol's uniqueness lies in its specific chiral configuration and its effectiveness as a ligand in promoting enantioselective reactions, making it a valuable tool for chemists aiming to synthesize specific enantiomers .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant